molecular formula C16H13NO2S B11839021 1-Tosylisoquinoline CAS No. 62141-44-0

1-Tosylisoquinoline

Cat. No.: B11839021
CAS No.: 62141-44-0
M. Wt: 283.3 g/mol
InChI Key: YDHUXGPTSRGDKY-UHFFFAOYSA-N
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Description

1-Tosylisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tosylisoquinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Tosylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amines.

Scientific Research Applications

1-Tosylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tosylisoquinoline involves its interaction with various molecular targets. The tosyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, which lacks the tosyl group.

    Quinoline: A structural isomer with a different arrangement of the nitrogen atom.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Properties

CAS No.

62141-44-0

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylisoquinoline

InChI

InChI=1S/C16H13NO2S/c1-12-6-8-14(9-7-12)20(18,19)16-15-5-3-2-4-13(15)10-11-17-16/h2-11H,1H3

InChI Key

YDHUXGPTSRGDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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